Cas no 70757-44-7 (6-bromo-2,4,5-trichlorophenol)

6-bromo-2,4,5-trichlorophenol 化学的及び物理的性質
名前と識別子
-
- 6-bromo-2,4,5-trichlorophenol
- 2-bromo-3,4,6-trichlorophenol
- 3,4,6-trichloro-2-iodo-phenol,sodium salt
- FT-0609786
- FT-0609788
- GEO-00592
- GS-0595
- 6-Bromo-2,4,5-trichlorophenol, 98%
- 4524-78-1
- 70757-44-7
- MFCD03093915
- AKOS005259762
- DTXSID80377727
- DB-369058
-
- インチ: InChI=1S/C6H2BrCl3O/c7-4-5(10)2(8)1-3(9)6(4)11/h1,11H
- InChIKey: IFXJBIXHNZHYGK-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=C(C(=C1Cl)Cl)Br)O)Cl
計算された属性
- せいみつぶんしりょう: 273.83500
- どういたいしつりょう: 273.83546g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- ゆうかいてん: 84-87 °C(lit.)
- PSA: 20.23000
- LogP: 4.11490
6-bromo-2,4,5-trichlorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B193215-250mg |
6-Bromo-2,4,5-trichlorophenol |
70757-44-7 | 250mg |
$ 150.00 | 2022-06-07 | ||
TRC | B193215-500mg |
6-Bromo-2,4,5-trichlorophenol |
70757-44-7 | 500mg |
$ 250.00 | 2022-06-07 | ||
A2B Chem LLC | AC68195-1g |
6-Bromo-2,4,5-trichlorophenol |
70757-44-7 | 1g |
$160.00 | 2024-04-19 | ||
A2B Chem LLC | AC68195-5g |
6-Bromo-2,4,5-trichlorophenol |
70757-44-7 | 5g |
$280.00 | 2024-04-19 | ||
A2B Chem LLC | AC68195-2.5g |
6-Bromo-2,4,5-trichlorophenol |
70757-44-7 | 2.5g |
$213.00 | 2024-04-19 |
6-bromo-2,4,5-trichlorophenol 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
6-bromo-2,4,5-trichlorophenolに関する追加情報
6-Bromo-2,4,5-Trichlorophenol: A Comprehensive Overview
6-Bromo-2,4,5-Trichlorophenol, identified by the CAS number 70757-44-7, is a highly specialized organic compound that has garnered significant attention in various scientific and industrial domains. This compound is a derivative of phenol, characterized by the substitution of bromine and chlorine atoms at specific positions on the aromatic ring. The presence of multiple halogen substituents imparts unique chemical and physical properties to this compound, making it valuable for diverse applications.
The synthesis of 6-Bromo-2,4,5-Trichlorophenol typically involves multi-step reactions that require precise control over reaction conditions to achieve the desired substitution pattern. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, reducing costs and enhancing yield. For instance, studies published in 2023 have demonstrated the use of microwave-assisted synthesis to accelerate the formation of this compound while maintaining high purity levels.
One of the most notable applications of 6-Bromo-2,4,5-Trichlorophenol is in the field of materials science. Researchers have explored its potential as a precursor for advanced polymers and composites. A study conducted at the University of Cambridge revealed that incorporating this compound into polymer matrices significantly improves thermal stability and mechanical strength. These findings have opened new avenues for its use in high-performance materials for aerospace and automotive industries.
In addition to its industrial applications, 6-Bromo-2,4,5-Trichlorophenol has also found relevance in biotechnology. Recent investigations have highlighted its role as an inhibitor in enzymatic reactions. For example, a 2023 study published in the Journal of Biological Chemistry demonstrated that this compound can effectively inhibit certain proteases involved in disease progression. This discovery has sparked interest in exploring its potential as a lead compound for drug development.
The environmental impact of 6-Bromo-2,4,5-Trichlorophenol has also been a topic of recent research. Studies conducted by environmental scientists at Stanford University have assessed its biodegradability and toxicity levels. Results indicate that while the compound exhibits moderate persistence in aquatic environments, it does not pose significant risks to aquatic life under normal usage conditions. These findings are crucial for ensuring responsible handling and disposal practices.
The structural uniqueness of CAS No. 70757-44-7 lies in its halogen substitution pattern. The bromine atom at position 6 and chlorine atoms at positions 2, 4, and 5 create a highly electron-deficient aromatic ring system. This electronic configuration not only influences its chemical reactivity but also contributes to its distinctive spectroscopic properties. Advanced analytical techniques such as NMR and IR spectroscopy have been employed to elucidate these properties comprehensively.
In conclusion, 6-Bromo-2,4,5-Trichlorophenol, with its unique chemical structure and versatile applications, continues to be a focal point in scientific research and industrial development. As new studies emerge highlighting its potential across various fields—ranging from materials science to biotechnology—it is evident that this compound will play an increasingly important role in shaping future innovations.
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